![molecular formula C16H21ClN2OS B1521639 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride CAS No. 1185299-84-6](/img/structure/B1521639.png)
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
描述
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride is a synthetic compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes an azepane ring, a benzo[b]thiophene core, and a carboxylic acid amide group. This compound is primarily used in biochemical and pharmaceutical research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: The synthesis begins with the construction of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions. This step often involves the use of azepane derivatives and suitable leaving groups.
Amidation Reaction: The carboxylic acid group is converted to its amide form through an amidation reaction. This step typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azepane derivatives.
科学研究应用
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets. The azepane ring and benzo[b]thiophene core allow it to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid: Lacks the amide group, which may alter its binding properties and biological activity.
Benzo[b]thiophene-2-carboxylic acid amide: Does not contain the azepane ring, potentially affecting its chemical reactivity and applications.
Azepane derivatives: Compounds with similar azepane structures but different functional groups, which can influence their chemical and biological properties.
Uniqueness
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride is unique due to its combination of an azepane ring, benzo[b]thiophene core, and carboxylic acid amide group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
属性
IUPAC Name |
3-(azepan-2-ylmethyl)-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS.ClH/c17-16(19)15-13(10-11-6-2-1-5-9-18-11)12-7-3-4-8-14(12)20-15;/h3-4,7-8,11,18H,1-2,5-6,9-10H2,(H2,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURDRQQQAUZQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC2=C(SC3=CC=CC=C32)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-84-6 | |
| Record name | Benzo[b]thiophene-2-carboxamide, 3-[(hexahydro-1H-azepin-2-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



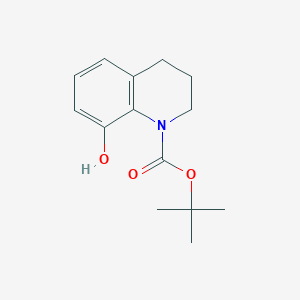

![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
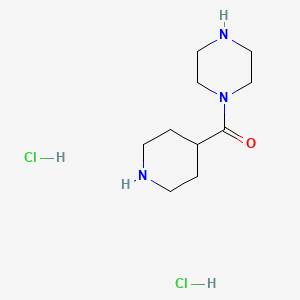
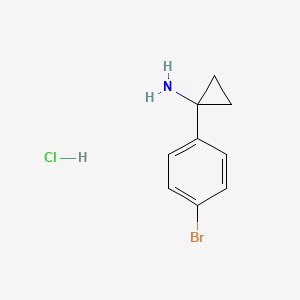
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)

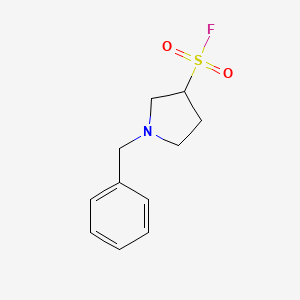
![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)
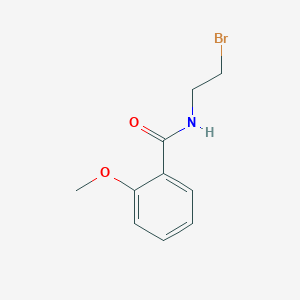
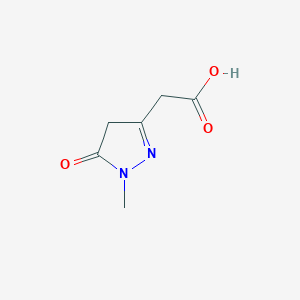
![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)
![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)
